Home > Products > Screening Compounds P112085 > 3-iodo-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide
3-iodo-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide -

3-iodo-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide

Catalog Number: EVT-4363549
CAS Number:
Molecular Formula: C19H21IN2O
Molecular Weight: 420.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Iodo-N1-(2-Methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl)propan-2-yl phenyl]phthalamide

Compound Description: This compound serves as a synthetic precursor to a variety of pharmaceuticals and agricultural chemicals. Its synthesis, involving amidation, oxidation, and iodination reactions starting from isobenzofuran-1,3-dione, is described in detail. The research emphasizes optimizing the synthesis for cost-effectiveness, operational simplicity, and high yield to enable potential industrial applications [].

N-(4-Methylphenyl)-2-(3-nitrobenzamido)benzamide

Compound Description: This newly synthesized bis-amide is formed through a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methylaniline. The research focuses on its characterization using spectroscopic techniques like FT-IR, NMR, and single-crystal X-ray diffraction. The crystal structure analysis, aided by Hirshfeld surface analysis, reveals intermolecular hydrogen bonding (N–H···O and C–H···O) crucial for crystal packing. Additionally, Density Functional Theory (DFT) calculations provide insights into the compound's electronic properties, including HOMO-LUMO energy levels and molecular electrostatic potential maps [].

N'-{4-[2-(1H-Benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its Derivatives

Compound Description: This study focuses on synthesizing and characterizing a series of benzimidazole derivatives, including N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide, for their potential anti-inflammatory activity. The synthesis utilizes various reagents such as formic acid, acetyl chloride, hydrazine hydrate, and others. The compounds are characterized through TLC, IR, 1H-NMR, and MS. The study demonstrates the anti-inflammatory effects of these derivatives, particularly Benzimidazole (BA), 1-(1H-benzimidazole-2-yl)-(3-hydrazinylphenyl) ethanone (BC), and others, using the rat-paw-oedema method. These compounds show comparable or even greater potency than standard anti-inflammatory drugs like Indomethacin, highlighting their potential for further development [].

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity against various solid tumors and hematological malignancies [].

3-(2-Imidazo[1,2-b]pyridazin-3-yl-éthynyl)-4-méthyl-N-[4-[(4-méthyl-1-pipérazinyl)méthyl]-3-(trifluorométhyl)phényl]benzamide (Ponatinib)

Compound Description: Ponatinib, specifically its hydrobromide salt (bromhydrate de ponatinib), is the subject of this patent. The invention focuses on different crystalline modifications and an amorphous form of ponatinib hydrobromide [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a novel, highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. It exhibits potent antiplatelet and vascular smooth muscle activity. APD791 effectively inhibits 5-HT-mediated platelet aggregation and vasoconstriction, making it a potential candidate for treating arterial thrombosis. It demonstrates favorable oral bioavailability and a good safety profile in preclinical studies [, ].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound represents a novel benzamide derivative developed as a potent and selective histone deacetylase (HDAC) inhibitor. It displays remarkable potency against human class I HDAC isoforms and exhibits significant antitumor activity in various cancer cell lines, including human myelodysplastic syndrome (SKM-1) cells [].

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-(123)I-MBA)

Compound Description: P-(123)I-MBA is a novel iodobenzamide designed for sigma receptor scintigraphy, specifically for visualizing primary breast tumors in vivo. This compound exhibits preferential binding to sigma receptors, which are overexpressed in breast cancer cells. Preliminary clinical results demonstrate promising tumor accumulation and visualization capabilities, suggesting its potential as a non-invasive tool for assessing tumor proliferation [].

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

Compound Description: ICA-105574 is a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel. Its unique mechanism of action involves the removal of hERG channel inactivation, leading to a significant increase in current amplitude. This effect translates to a concentration-dependent shortening of action potential duration in cardiac myocytes, highlighting its potential as a tool for understanding hERG channel function and its implications in cardiac physiology [].

N-(3-Methyl-1-[2-(1,2,3,4-tetrahydro)naphthyl] -4-piperidinyl)-N-phenylpropanamide (Cis and Trans Isomers)

Compound Description: These compounds are fentanyl analogues, specifically cis- and trans-isomers, designed with structural constraints to explore their interactions with opiate receptors. The research focuses on determining their X-ray crystallographic structures, revealing key conformational features. Notably, the tetrahydronaphthyl group adopts an equatorial orientation relative to the piperidine ring, influencing the overall molecular geometry and potentially its binding affinity to opiate receptors [].

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2 H )-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate

Compound Description: This series of compounds was designed and synthesized as potential anti-ulcer agents. The research investigates the impact of various substituents on the 1,4-dihydropyridine ring on anti-ulcer activity. Evaluation using parameters like gastric juice volume, total acidity, and ulcer index revealed that compounds with methoxy and nitro substituents exhibited significantly enhanced anti-ulcer activity, even comparable to the reference drug, ranitidine [].

(3R)-7-Hydroxy-N-(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl-1,2,3,4-tetrahydroisoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a complex molecule relevant to pharmacological research. This paper details the synthesis of carbon-14 labeled JDTic, a valuable tool for pharmacokinetic and metabolism studies [].

Properties

Product Name

3-iodo-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide

IUPAC Name

3-iodo-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide

Molecular Formula

C19H21IN2O

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C19H21IN2O/c1-14-5-2-3-12-22(14)18-10-8-17(9-11-18)21-19(23)15-6-4-7-16(20)13-15/h4,6-11,13-14H,2-3,5,12H2,1H3,(H,21,23)

InChI Key

BWVJSOKWLINUOO-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.